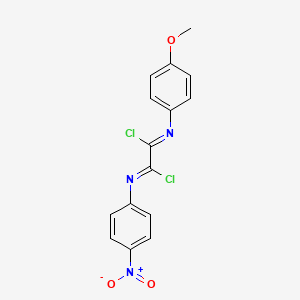

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride

CAS No.: 653591-88-9

Cat. No.: VC16805326

Molecular Formula: C15H11Cl2N3O3

Molecular Weight: 352.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653591-88-9 |

|---|---|

| Molecular Formula | C15H11Cl2N3O3 |

| Molecular Weight | 352.2 g/mol |

| IUPAC Name | N'-(4-methoxyphenyl)-N-(4-nitrophenyl)ethanediimidoyl dichloride |

| Standard InChI | InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3 |

| Standard InChI Key | HPTUGYWMLMZNKS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |

Introduction

The compound (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is a synthetic organic molecule characterized by its imidoyl functional groups and dichloride substituents. It belongs to a class of compounds often studied for their potential applications in medicinal chemistry, materials science, and catalysis. The molecule's structure includes a methoxyphenyl group, a nitrophenyl group, and an ethanebis(imidoyl) backbone.

Synthesis

The synthesis of this compound typically involves:

-

Preparation of Imidoyl Chlorides: Reacting primary amines with oxalyl chloride or thionyl chloride to form intermediate imidoyl chlorides.

-

Coupling Reaction: Introducing the methoxyphenyl and nitrophenyl groups via nucleophilic substitution or condensation reactions.

-

Purification: The product is purified using recrystallization or chromatography methods.

Spectroscopic Characterization

To confirm the structure of the compound, various spectroscopic techniques are employed:

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for imidoyl groups () at ~1660 cm.

-

Nitro group () stretching vibrations at ~1520 cm and ~1340 cm.

-

-

Nuclear Magnetic Resonance (NMR):

-

H NMR: Signals corresponding to aromatic protons and the methoxy group.

-

C NMR: Chemical shifts for carbon atoms in the imidoyl groups and aromatic rings.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak consistent with the molecular weight of C~16~H~14~Cl~2~N~2~O~3~.

-

Applications

The compound has potential applications in:

-

Medicinal Chemistry: As a scaffold for designing bioactive molecules.

-

Materials Science: Due to its electronic properties contributed by the nitro and methoxy groups.

-

Catalysis: As a ligand or precursor in coordination chemistry.

Potential Research Directions

Further research on this compound could focus on:

-

Biological Activity: Screening for antimicrobial or anticancer properties.

-

Material Properties: Studying its use in optoelectronic devices.

-

Synthetic Modifications: Exploring derivatives with enhanced stability or reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume